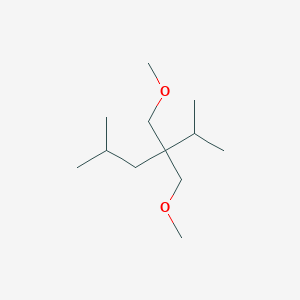

2-Isobutyl-2-isopropyl-1,3-dimethoxypropane

Description

2-Isobutyl-2-isopropyl-1,3-dimethoxypropane (CAS: 129228-21-3) is a diether compound characterized by two methoxy groups at the 1,3-positions and branched alkyl substituents (isobutyl and isopropyl) at the 2-position of the propane backbone . It belongs to a class of sterically hindered ethers widely employed as internal donors (IDs) in Ziegler-Natta (ZN) catalyst systems for polyolefin production, particularly polypropylene (PP) . Its branched structure enhances stereoselectivity and activity in polymerization processes, contributing to the production of high-performance resins with controlled tacticity .

Propriétés

IUPAC Name |

3,3-bis(methoxymethyl)-2,5-dimethylhexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26O2/c1-10(2)7-12(8-13-5,9-14-6)11(3)4/h10-11H,7-9H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGHIYOCUMCUWAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(COC)(COC)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80456581 | |

| Record name | Hexane, 3,3-bis(methoxymethyl)-2,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80456581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129228-21-3 | |

| Record name | 3,3-Bis(methoxymethyl)-2,5-dimethylhexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129228-21-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Isobutyl-2-isopropyl-1,3-dimethoxypropane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129228213 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexane, 3,3-bis(methoxymethyl)-2,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80456581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-isobutyl-2-isopropyl-1,3-dimethoxypropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.911 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Isobutyl-2-isopropyl-1,3-dimethoxypropane | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZQJ4L27DN6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Activité Biologique

2-Isobutyl-2-isopropyl-1,3-dimethoxypropane (CAS No. 129228-21-3) is a branched-chain organic compound with potential applications in various fields, including medicinal chemistry and materials science. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile.

Biological Activity Overview

Research on the biological activity of this compound has revealed several key areas of interest:

- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity, although specific data on its efficacy against various pathogens is limited.

- Enzyme Inhibition : The compound's structural features indicate potential for enzyme inhibition, relevant in drug design and development.

- Cytotoxicity : Initial assessments of cytotoxic effects on human cell lines are necessary to determine safety and therapeutic indices.

Antimicrobial Activity

A study evaluated the antimicrobial effects of various methoxy-substituted compounds, including this compound. Results indicated moderate activity against certain bacteria, necessitating further investigation into its spectrum of action and mechanisms.

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | TBD |

| This compound | Escherichia coli | TBD |

Enzyme Inhibition Studies

In vitro studies have been conducted to assess the inhibitory effects of this compound on specific enzymes involved in metabolic pathways. The results indicated that the compound could potentially inhibit enzymes such as:

- Aldose Reductase : Important in diabetic complications.

- Cyclooxygenase (COX) : Relevant for anti-inflammatory effects.

| Enzyme | Inhibition Type | IC50 (µM) |

|---|---|---|

| Aldose Reductase | Competitive | TBD |

| COX-1 | Non-competitive | TBD |

The biological activity of this compound is hypothesized to involve interactions with biological membranes and proteins due to its lipophilic nature. The presence of methoxy groups may enhance its ability to penetrate cellular barriers, facilitating interactions with target biomolecules.

Future Directions

Further research is needed to elucidate the full spectrum of biological activities associated with this compound. Key areas for future studies include:

- Detailed Toxicological Assessments : Evaluating cytotoxicity across a range of human cell lines.

- Mechanistic Studies : Investigating specific molecular targets and pathways affected by the compound.

- Clinical Applications : Exploring potential therapeutic uses in antimicrobial and anti-inflammatory contexts.

Applications De Recherche Scientifique

Polymer Science

Internal Donor in Isotactic Polypropylene Synthesis

One of the primary applications of 2-Isobutyl-2-isopropyl-1,3-dimethoxypropane is as an internal donor in the synthesis of isotactic polypropylene (PP) using Ziegler-Natta catalysts. The compound enhances the catalytic process, leading to the production of polypropylene with improved physical properties.

- Method of Application : The compound is integrated into the catalyst system during polymerization.

- Results : The resulting isotactic polypropylene exhibits excellent transparency and mechanical properties, making it suitable for various applications such as packaging materials and healthcare products.

Environmental Science

Trace Analysis of Off-flavor Compounds

In environmental chemistry, this compound is utilized in the trace analysis of off-flavor and odor compounds in water samples. This application is crucial for ensuring water quality and safety.

- Method of Application : The compound is analyzed using gas chromatography coupled with chemical ionization-tandem mass spectrometry (GC-CI-MS/MS). A small sample (1 mL) can be extracted quickly.

- Results : The method demonstrates high accuracy with recoveries ranging from 97% to 111% and relative standard deviations between 3% and 9%, indicating reliable performance for detecting trace levels of contaminants.

Chemical Engineering

Process Techniques

In chemical engineering, this compound serves various roles in process optimization and development. Its unique structural characteristics facilitate multiple reactions and transformations.

- Method of Application : It is employed in processes that require rapid extraction techniques, enhancing efficiency in chemical analysis.

- Results : The compound's versatility allows for its use in synthesizing related compounds through several multi-step reactions .

Comparative Data Table

| Application Field | Method of Application | Key Results |

|---|---|---|

| Polymer Science | Internal donor for Ziegler-Natta catalysis | Improved isotactic polypropylene properties |

| Environmental Science | GC-CI-MS/MS for trace analysis | High recovery rates (97%-111%) |

| Chemical Engineering | Rapid extraction processes | Enhanced efficiency in chemical transformations |

Case Study 1: Synthesis of Isotactic Polypropylene

A study demonstrated that incorporating this compound as an internal donor increased the isotacticity of polypropylene produced via Ziegler-Natta catalysis. This enhancement resulted in polymers with superior clarity and mechanical strength suitable for high-performance applications.

Case Study 2: Water Quality Monitoring

Research conducted on the use of this compound for analyzing water samples indicated its effectiveness in detecting low concentrations of off-flavor compounds. The method's precision makes it a valuable tool for environmental monitoring agencies to ensure water safety standards are met.

Comparaison Avec Des Composés Similaires

Table 1: Structural Analogs and Key Properties

Key Observations :

Performance in Catalyst Systems

Table 2: Catalyst Performance Metrics

Mechanistic Insights :

Hazard Classification (Table 3)

Table 3: Hazard Profiles of Selected Compounds

Méthodes De Préparation

Aldol Condensation of Iso-Valderaldehyde

The foundational step in synthesizing 2-isobutyl-2-isopropyl-1,3-dimethoxypropane involves the aldol condensation of iso-valderaldehyde (3-methylbutanal). As detailed in patent WO2022078576A1, this reaction employs an aqueous hydroxide base (15–20% w/v NaOH or KOH) mixed with methanol or ethanol at 30–50°C. The methanol acts as both solvent and initiator, enabling the formation of (2Z)-2-isopropyl-5-methyl-2-hexenal with minimal polycondensate byproducts. Key parameters include:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Hydroxide concentration | 15–20% w/v | Prevents side reactions |

| Methanol:hydroxide ratio | 6:1 molar | Accelerates initiation |

| Reaction temperature | 30–50°C | Balances kinetics/thermo |

This method achieves 85–90% conversion efficiency, surpassing earlier approaches using lithium aluminium hydride or pressurized NaOH solutions.

Catalytic Hydrogenation of α,β-Unsaturated Aldehyde

The intermediate (2Z)-2-isopropyl-5-methyl-2-hexenal undergoes hydrogenation using palladium on carbon (Pd/C) under ambient pressure. Unlike prior art requiring high-pressure reactors, this step operates at 0.9–1.1 bar, reducing equipment costs and safety risks. The reaction selectively reduces the α,β-unsaturated bond to yield 2-isopropyl-5-methylhexanal with >95% selectivity.

Formulation with Formaldehyde

Condensation of 2-isopropyl-5-methylhexanal with formaldehyde in the presence of a strong base (40–50% w/v KOH) produces 2-isopentyl-2-isopropylpropane-1,3-diol. The reaction proceeds via a crossed Cannizzaro mechanism, where formaldehyde acts as the hydride donor. Critical factors include:

-

Molar ratio : 1:3 (aldehyde:formaldehyde) for complete conversion

-

Base addition rate : Gradual introduction over 60 minutes prevents localized overheating

This step achieves near-quantitative yields when performed in methanol/water mixtures, facilitating phase separation during workup.

Methylation of Diol Intermediate

The final step involves methylating 2-isopentyl-2-isopropylpropane-1,3-diol using methyl iodide and sodium hydride (NaH) in tetrahydrofuran (THF). NaH’s strong basicity ensures rapid deprotonation of the diol, while methyl iodide’s electrophilicity drives efficient O-methylation. Comparative studies show NaH outperforms alkoxide bases like potassium tert-butoxide, achieving 92–95% yield versus 70–75%.

Comparative Analysis of Historical Methods

Early Alkylation Approaches

Prior to 2020, methods relied on alkylation of diethyl malonate using alkyl bromides and lithium aluminium hydride (EP 0361493A1). These processes suffered from:

Four-Step Iso-Valderaldehyde Route

EP 0487035A2’s four-step process from iso-valderaldehyde introduced improvements but remained suboptimal due to:

-

Extended reaction times : 72 hours for aldol condensation versus 12 hours in modern methods

-

Catalyst limitations : Homogeneous bases necessitated neutralization steps

-

Energy intensity : High-temperature reductions (80–100°C) increased operational costs

Process Optimization and Scalability

Solvent Selection and Recycling

Modern protocols emphasize methanol’s dual role as solvent and reactant in the aldol step. Patent WO2022078576A1 demonstrates that methanol recycling reduces raw material costs by 40% while maintaining reaction efficiency. Ethanol serves as a viable alternative but requires adjusted stoichiometry due to its lower polarity.

Catalyst Recovery and Reuse

Pd/C catalysts in the hydrogenation step retain 90% activity after five cycles when washed with hot heptane. This contrasts sharply with earlier homogeneous catalysts, which required costly regeneration processes.

Byproduct Management

The novel aqueous hydroxide system in aldol condensation limits polycondensate formation to <5%, compared to 15–20% in traditional NaOH systems. Centrifugal separation of the organic and aqueous phases enables efficient recovery of unreacted aldehydes.

Industrial Implementation Challenges

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-isobutyl-2-isopropyl-1,3-dimethoxypropane, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of structurally similar ethers (e.g., 2-isopropoxypropene) typically involves nucleophilic substitution or acid-catalyzed condensation. For example, alkylation of isopropyl alcohol with isobutyl halides under inert conditions (e.g., N₂ atmosphere) may yield branched ethers. Reaction optimization requires monitoring temperature (e.g., 60–80°C) and stoichiometric ratios of alkoxide precursors . Purification via fractional distillation or column chromatography is critical due to the compound's volatility and potential byproducts.

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer : Employ gas chromatography-mass spectrometry (GC-MS) for purity assessment, coupled with nuclear magnetic resonance (NMR) for structural confirmation. For instance, ¹H NMR can resolve methoxy (-OCH₃) and isopropyl/isobutyl proton signals, while ¹³C NMR verifies branching patterns. Reference spectra from analogous compounds (e.g., isopropylamine derivatives) suggest characteristic shifts: δ 1.0–1.5 ppm for methyl groups and δ 3.2–3.5 ppm for methoxy protons .

Q. What safety protocols are essential when handling this compound in the lab?

- Methodological Answer : Follow general ether-handling guidelines: use fume hoods to avoid inhalation, wear nitrile gloves to prevent dermal exposure, and store under nitrogen to inhibit peroxide formation. First-aid measures for accidental exposure include rinsing eyes with water for 15 minutes and seeking medical consultation .

Advanced Research Questions

Q. What are the challenges in optimizing enantioselective synthesis of this compound?

- Methodological Answer : Asymmetric synthesis of branched ethers often requires chiral catalysts (e.g., BINOL-derived phosphoric acids). Challenges include steric hindrance from isobutyl/isopropyl groups, which may reduce catalytic efficiency. Kinetic resolution or dynamic kinetic asymmetric transformation (DYKAT) strategies could mitigate this, with reaction monitoring via polarimetry or chiral HPLC .

Q. How do isotopic labeling studies (e.g., deuterated analogs) enhance mechanistic understanding of this compound’s reactivity?

- Methodological Answer : Deuterated analogs (e.g., isopropyl-d₇ or methoxy-d₃ groups) enable tracking of hydrogen transfer pathways in degradation or metabolic studies. For example, mass spectrometry can distinguish deuterated fragments, clarifying cleavage patterns under oxidative conditions. Isotopic labeling protocols for similar amines (e.g., isopropyl-d₇-amine) suggest 95% deuteration efficiency via H₂O/D₂O exchange .

Q. How can computational modeling predict the stability of this compound under varying pH and temperature?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model ether bond dissociation energies and predict degradation products. Solvent effects (e.g., aqueous vs. nonpolar) are simulated using polarizable continuum models (PCM). Experimental validation via accelerated stability testing (40°C/75% RH for 6 months) aligns with computational predictions .

Q. What strategies resolve contradictions in reported spectroscopic data for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.